N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of an acetylphenyl group and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-acetylphenyl ethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the trifluoroacetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The acetylphenyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-acetylphenyl)ethyl]acetamide: Similar structure but lacks the trifluoroacetamide group.
N-(4-acetylphenyl)acetamide: Contains an acetylphenyl group but differs in the amide linkage.
N-(4-acetylphenyl)maleic imide: Contains an acetylphenyl group but has a different functional group.
Uniqueness
N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
193350-74-2 |
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Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H12F3NO2/c1-8(17)10-4-2-9(3-5-10)6-7-16-11(18)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18) |
InChI Key |
ZAPGMMBIMSVFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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